12,12-dimethyl-5-(naphthalen-2-ylmethylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are studied for their biological activities.
Uniqueness
6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the naphthylmethyl sulfanyl and phenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
431066-60-3 |
---|---|
Molecular Formula |
C28H24N2O2S2 |
Molecular Weight |
484.6g/mol |
IUPAC Name |
12,12-dimethyl-5-(naphthalen-2-ylmethylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C28H24N2O2S2/c1-28(2)15-22-23(16-32-28)34-25-24(22)26(31)30(21-10-4-3-5-11-21)27(29-25)33-17-18-12-13-19-8-6-7-9-20(19)14-18/h3-14H,15-17H2,1-2H3 |
InChI Key |
CLNULNWNXGZXMI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C |
Origin of Product |
United States |
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